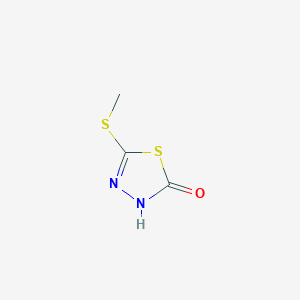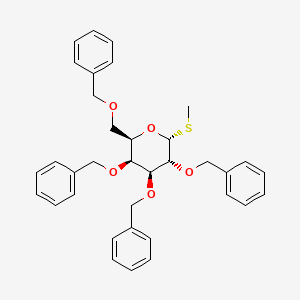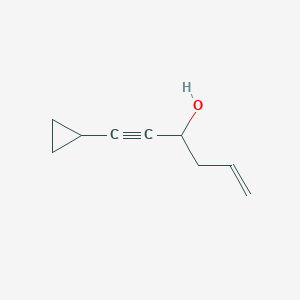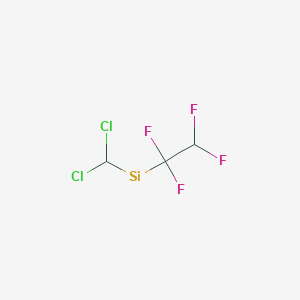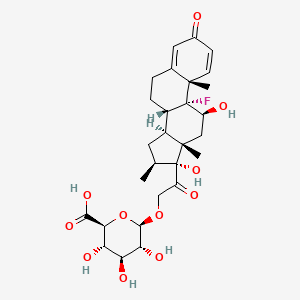
Betamethasone b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone b-D-glucuronide is a glucuronide conjugate of betamethasone, a potent glucocorticoid. It is a derivative formed by the glucuronidation of betamethasone, which enhances its solubility and facilitates its excretion from the body. The compound has a molecular formula of C28H37FO11 and a molecular weight of 568.59 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone b-D-glucuronide typically involves the enzymatic or chemical glucuronidation of betamethasone. The process can be carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions: Betamethasone b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, betamethasone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Aplicaciones Científicas De Investigación
Betamethasone b-D-glucuronide has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interaction with glucuronidase enzymes.
Medicine: Explored for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of analytical methods for detecting glucuronides in biological samples.
Mecanismo De Acción
Betamethasone b-D-glucuronide exerts its effects primarily through its parent compound, betamethasone. Betamethasone is a glucocorticoid that binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. The glucuronidation of betamethasone enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetics .
Comparación Con Compuestos Similares
- Dexamethasone b-D-glucuronide
- Prednisolone b-D-glucuronide
- Hydrocortisone b-D-glucuronide
Comparison: Betamethasone b-D-glucuronide is unique due to its potent anti-inflammatory and immunosuppressive properties. Compared to other glucuronides, it has a higher affinity for glucocorticoid receptors and a longer duration of action. This makes it particularly effective in treating inflammatory and autoimmune conditions .
Propiedades
Fórmula molecular |
C28H37FO11 |
|---|---|
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |
Clave InChI |
UBHXMSIBGRGDSX-YDFWMNPLSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


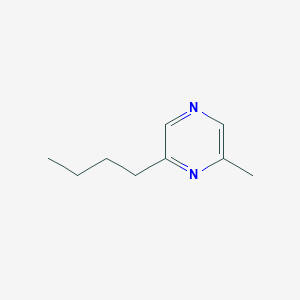
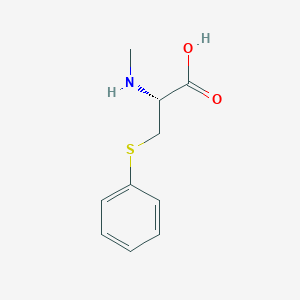

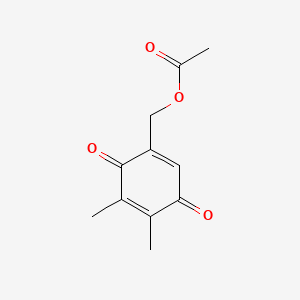
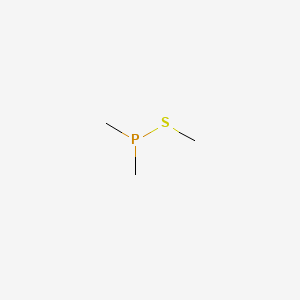

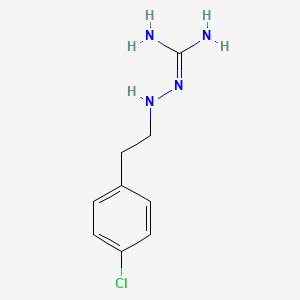
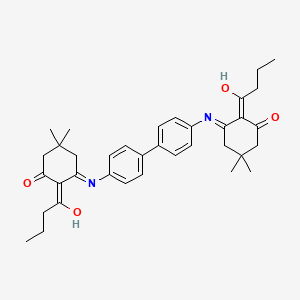
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
